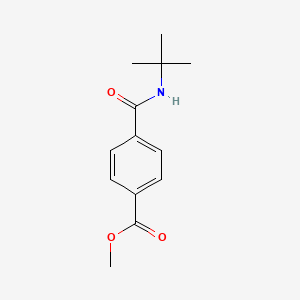

Methyl 4-(tert-butylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(tert-butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEASMBRLHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436675 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67852-98-6 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

Methyl 4-(tert-butylcarbamoyl)benzoate, identified by the CAS Number 67852-98-6 , is a specialized organic compound that holds considerable interest as a building block in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a methyl ester and a bulky N-tert-butyl amide group on a central benzene ring, provides a unique combination of functionalities. This guide offers a comprehensive technical overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for professionals in the field.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 67852-98-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [4] |

| Molecular Weight | 235.28 g/mol | [4] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |

| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Mechanism

The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A highly effective strategy involves the amidation of a suitable benzoic acid derivative followed by esterification, or vice versa. The following protocol is a robust and validated method for its preparation.

Experimental Protocol: Two-Step Synthesis

This protocol first focuses on the formation of the amide bond, followed by the esterification of the carboxylic acid. This sequence is often preferred to avoid potential side reactions of the amine with the ester group under certain conditions.

Step 1: Synthesis of 4-(tert-butylcarbamoyl)benzoic acid (CAS: 215118-68-6)

The initial step involves the formation of the amide linkage. A common and efficient method is the reaction of a para-carboxy-substituted benzoyl chloride with tert-butylamine. This approach is guided by established procedures for benzamide synthesis.[5]

-

Preparation of the Acyl Chloride: Monomethyl terephthalate is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by heating to ensure complete conversion. The excess halogenating agent and solvent are then removed under reduced pressure.

-

Amidation: The resulting acyl chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF). The solution is cooled in an ice bath.

-

Addition of tert-Butylamine: A solution of tert-butylamine, along with a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, is added dropwise to the cooled acyl chloride solution.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-(tert-butylcarbamoyl)benzoic acid.

Step 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to the methyl ester via Fischer esterification.

-

Reaction Setup: 4-(tert-butylcarbamoyl)benzoic acid is dissolved in an excess of methanol, which serves as both the solvent and the reagent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is carefully added to the solution.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Neutralization and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis Workflow for this compound.

Applications in Drug Development

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate or a scaffold in the development of novel therapeutics.

Potential as a Smoothened (SMO) Antagonist in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several types of cancer. The G protein-coupled receptor, Smoothened (SMO), is a key component of this pathway and a validated drug target.

Several studies have reported the discovery and biological evaluation of novel benzamide derivatives as potent SMO antagonists.[5] These compounds have been shown to significantly inhibit Hedgehog signaling. The structural features of this compound, particularly the substituted benzamide core, make it a compound of interest for investigation as a potential SMO antagonist. Researchers in drug discovery may utilize this molecule as a starting point for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) for SMO inhibition.

Role as a Pharmaceutical Intermediate

The bifunctional nature of this compound, possessing both an ester and an amide group, makes it a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with other amines. Alternatively, the amide group can be modified, although it is generally more stable. The use of similar methyl benzoate derivatives as intermediates is common in the synthesis of various drugs.

Logical Framework for Investigation

For researchers and drug development professionals, this compound presents several avenues for exploration.

Proposed Research Workflow

-

Synthesis and Characterization: Synthesize and fully characterize the compound to confirm its identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Biological Screening: Screen the compound for its activity against a panel of relevant biological targets. Based on the structural similarity to known SMO antagonists, a primary screen should include assays to measure the inhibition of the Hedgehog signaling pathway.

-

Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a medicinal chemistry campaign can be initiated to synthesize and evaluate a series of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: For active compounds, further studies should be conducted to elucidate the precise mechanism of action, including target engagement and downstream signaling effects.

Signaling Pathway Diagram

Caption: Potential Inhibition of the Hedgehog Signaling Pathway by Benzamide Derivatives.

Conclusion

This compound is a compound with significant potential for application in drug discovery and development, particularly as a scaffold for the generation of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure suggests a plausible role as an inhibitor of key biological pathways, such as the Hedgehog signaling cascade. This guide provides a foundational understanding for researchers to further explore the utility of this promising molecule.

References

-

This compound, 98% Purity, C13H17NO3. Available from: [Link]

-

This compound, 98%, 25g - SciSupplies. Available from: [Link]

-

RHAWN this compound | Cashby. Available from: [Link]

-

This compound Physical and Chemical Properties. Available from: [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 2014. Available from: [Link]

Sources

- 1. 215118-68-6|4-(tert-Butylcarbamoyl)benzoic Acid|4-(tert-Butylcarbamoyl)benzoic Acid| -范德生物科技公司 [bio-fount.com]

- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9248140B2 - Chemical compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

Technical Guide to the Physical Properties of Methyl 4-(tert-butylcarbamoyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(tert-butylcarbamoyl)benzoate. Designed to serve as a vital resource for professionals in research and development, this document synthesizes verified data with established scientific protocols to ensure accuracy and practical applicability.

Introduction and Chemical Identity

This compound (CAS No. 67852-98-6 ) is a substituted aromatic compound featuring both an ester and a tert-butyl amide functional group. These moieties impart specific chemical characteristics that are relevant for its use as a building block in organic synthesis, particularly in medicinal chemistry and materials science. Its structure suggests potential for hydrogen bonding via the amide group and hydrolytic susceptibility at the ester linkage, making a thorough understanding of its physical properties critical for its application.

The compound is registered as a solid, typically a white crystalline powder, under standard conditions.[1] Its identity is confirmed through its unique CAS registry number, molecular formula, and molecular weight.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented below. It should be noted that while identifiers are well-established, specific experimental data such as a precise melting point and comprehensive spectroscopic analyses are not widely available in public chemical databases as of early 2026.

| Property | Data | Source(s) |

| CAS Number | 67852-98-6 | [1] |

| Synonym | Methyl 4-[(tert-butylamino)carbonyl]benzoate | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Physical Form | Solid, White Solids | [1] |

| Purity (Typical) | ≥98% | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. Based on a detailed synthesis protocol from Organic Syntheses, a highly reputable source, the solubility of this compound has been quantitatively assessed in a specific aqueous-organic mixture.

In the context of its synthesis workup, the solubility in the mother liquor was measured by HPLC:

-

Immediately after quenching the reaction: 5.8 mg/mL

-

After stirring overnight: 3.8 mg/mL

This data strongly indicates that the compound has low solubility in aqueous media, a common characteristic for molecules of this nature, necessitating the use of organic solvents for most applications. The decrease in solubility upon equilibration overnight suggests that crystallization is an effective method for purification.

Methodologies for Physical Characterization

While specific experimental data for this compound is scarce, this section outlines the authoritative, standardized protocols for determining the key physical properties of a novel solid compound. This provides researchers with a validated framework for their own analysis.

Expert Rationale: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp melting range (typically <1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The protocol described below is a self-validating system that includes calibration with a known standard.

Experimental Protocol:

-

Apparatus Calibration:

-

Calibrate the melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device) using a certified standard with a known melting point close to the expected range of the sample (e.g., benzoic acid, m.p. 122.4°C).

-

This step ensures the trustworthiness of the measurements by correcting for any instrumental inaccuracies.

-

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

-

Reporting:

-

Report the calibrated melting range. For a pure compound, this range should be narrow.

-

Expert Rationale: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of an organic compound. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms. The choice of solvent is critical; a deuterated solvent that fully dissolves the analyte without its residual peaks obscuring key signals is required.

Predicted ¹H NMR Spectral Features for this compound:

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.3-1.5 ppm, integrating to 9 protons. The singlet nature arises from the magnetic equivalence of the nine protons due to rapid rotation.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around 3.9 ppm, integrating to 3 protons.

-

Amide Proton (-NH-): A broad singlet, typically between 7.5-8.5 ppm. Its chemical shift can be highly variable depending on concentration and solvent.

-

Aromatic Protons (C₆H₄): Two doublets in the aromatic region (approx. 7.8-8.2 ppm), each integrating to 2 protons. These will appear as an AA'BB' system due to the 1,4-disubstitution pattern on the benzene ring.

Experimental Protocol (¹H NMR):

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters for ¹H NMR are typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and identify their chemical shifts and multiplicities.

-

Visualized Workflows

The following diagrams illustrate the logical flow for the synthesis and characterization of a target compound like this compound.

Caption: A standard workflow for the complete physical characterization of an organic solid.

References

-

This compound . CATO Research Chemicals. [Link]

Sources

A-Technical-Guide-to-Methyl-4-tert-butylcarbamoyl-benzoate-Properties-Synthesis-and-Quality-Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(tert-butylcarbamoyl)benzoate, a key chemical intermediate. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and establishes a robust framework for its analytical characterization and quality control. With a focus on practical application, this guide integrates established methodologies with the underlying scientific principles, offering field-proven insights for professionals in research and drug development. All protocols are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

This compound is a specialized organic compound often utilized as an intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzoate core functionalized with both a methyl ester and a tert-butyl-substituted amide, provides a versatile scaffold for further chemical modification. Understanding its core properties is the foundational step for its effective application and quality assessment.

Core Chemical Identity

A precise understanding of the molecule's identity is paramount for all subsequent work, from reaction stoichiometry to analytical quantification.

-

Chemical Name: this compound

-

Synonym(s): Methyl 4-[(tert-butylamino)carbonyl]benzoate

-

CAS Number: 67852-98-6

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and behavior in various analytical systems. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature (Sealed in Dry Conditions) | |

| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N |

Synthesis Protocol: Amide Coupling

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This process involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine. The following protocol provides a reliable, step-by-step methodology.

Rationale for Reagent Selection

-

Starting Materials: Monomethyl terephthalate and tert-butylamine are selected for their commercial availability and direct structural contribution to the final product.

-

Coupling Reagents: The combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and highly effective choice for amide bond formation. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral centers were present, leading to higher yields and purity.[1][2]

-

Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, driving the equilibrium towards product formation without interfering with the primary reaction.[1]

-

Solvent: A polar aprotic solvent such as DMF (N,N-Dimethylformamide) is chosen for its ability to dissolve all reactants and intermediates, facilitating a homogenous reaction environment.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: To a stirred solution of monomethyl terephthalate (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and tert-butylamine (1.1 eq).[1]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Coupling Agent Addition: Add hydroxybenzotriazole (HOBt) (1.5 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) to the cooled mixture.[1][2]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours to ensure the reaction goes to completion.[1]

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and consistency of this compound is critical, especially when it serves as a pharmaceutical intermediate.[3][4][5] A multi-faceted analytical approach is required for comprehensive quality control.

The quality of an intermediate directly impacts the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[4] Therefore, a robust control strategy is not merely a recommendation but a regulatory expectation.[4]

Analytical Workflow for Quality Control

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For this compound, the spectrum should exhibit characteristic signals corresponding to the aromatic protons, the methyl ester protons, and the tert-butyl protons. The expected chemical shifts and splitting patterns provide a definitive fingerprint of the molecule.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using an ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 236.29, confirming the molecular formula C₁₃H₁₇NO₃.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[6] A validated reverse-phase HPLC method is essential for separating the main compound from any starting materials, by-products, or degradation products.

Rationale for Method Design:

-

Column: A C18 column is used due to its versatility and effectiveness in retaining moderately polar compounds like the target molecule.[6]

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like phosphoric acid to sharpen peaks) allows for the efficient elution of compounds with varying polarities.[6]

-

Detector: A UV detector set at a wavelength where the aromatic ring strongly absorbs (e.g., 220-254 nm) provides high sensitivity.[7]

Detailed HPLC Method Protocol:

| Parameter | Specification |

| Instrumentation | HPLC system with UV-Vis Detector[6] |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm[6] |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile[6] |

| Gradient Program | 0-15 min: 40% to 80% B; 15-20 min: 80% B; 20-25 min: return to 40% B |

| Flow Rate | 1.0 mL/min[6] |

| Column Temp. | 30°C[6] |

| Detection | 254 nm[7] |

| Injection Volume | 10 µL[6] |

This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[6]

Conclusion

This guide has provided a detailed technical overview of this compound, from its fundamental properties to its synthesis and rigorous quality control. By integrating the "why" behind experimental choices with validated, step-by-step protocols, this document serves as a practical resource for scientists and developers. Adherence to these principles and methodologies will ensure the consistent production of high-quality material, a cornerstone of successful research and drug development. The quality of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final drug product, making robust control strategies indispensable.[3][8]

References

- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Vertex AI Search. Retrieved January 21, 2026.

- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search. Retrieved January 21, 2026.

-

Česla, P., Valigurová, P., Jarešová, L., & Váňová, J. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved January 21, 2026, from [Link]

-

cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek. Retrieved January 21, 2026, from [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved January 21, 2026, from [Link]

-

Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved January 21, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (n.d.). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks. Retrieved January 21, 2026, from [Link]

-

Methyl 4-tert-butylbenzoate. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

methyl 4-(tert-butyl)benzoate. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]

-

Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. (n.d.). Vinati Organics. Retrieved January 21, 2026, from [Link]

-

Methyl p-tert-butylbenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. Retrieved January 21, 2026, from [Link]

-

Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Retrieved January 21, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. Retrieved January 21, 2026, from [Link]

-

NMR spectrum of methyl benzoate. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

-

(Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 21, 2026, from [Link]

- A method for preparing methyl p-tert-butylbenzoate. (2017). Google Patents.

-

Methylparaben. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Supplementary Information. (2012). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Methyl 4-[(Benzoylamino)methoxy]benzoate. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Methyl 4-anilinocarbonylbenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

methyl 4-tert-butyl benzoate. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Methyl 4-(tert-butylcarbamoyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic routes, including mechanistic insights, step-by-step experimental protocols, and guidance on purification and characterization. The presented protocols are designed to be self-validating, supported by established chemical principles and characterization data, ensuring reproducibility and reliability in a laboratory setting.

Introduction: Significance of this compound

This compound, also known as N-(tert-butyl)-4-(methoxycarbonyl)benzamide, is a bifunctional organic molecule featuring both an ester and a bulky tert-butyl amide group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules. The presence of the methyl ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or transesterification, while the N-tert-butyl amide group often imparts desirable pharmacokinetic properties, such as increased metabolic stability and cell permeability, in drug candidates. Its synthesis is a critical step in the development of various therapeutic agents and advanced polymers.

This guide will focus on the two most industrially and academically relevant synthetic pathways to this compound, providing the necessary detail for successful and safe execution in a research environment.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between a derivative of terephthalic acid monomethyl ester and tert-butylamine. The two primary strategies to achieve this transformation are:

-

Method A: Direct Amide Coupling: This approach involves the direct condensation of terephthalic acid monomethyl ester (monomethyl terephthalate) and tert-butylamine, facilitated by a coupling agent.

-

Method B: Acyl Chloride-Mediated Amidation: This strategy proceeds via a two-step process where terephthalic acid monomethyl ester is first converted to its more reactive acyl chloride derivative, which is then reacted with tert-butylamine.

The choice between these methods often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex substrates.

Method A: Direct Amide Coupling of Monomethyl Terephthalate and tert-Butylamine

This method is a widely used approach for amide bond formation due to its operational simplicity and the commercial availability of a vast array of coupling reagents.

Mechanistic Rationale: The Role of Coupling Agents

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Coupling agents are employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used for this purpose. The reaction mechanism involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the O-acylisourea.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, leading to the formation of the desired amide and a urea byproduct.

To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea byproduct and racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is less reactive than the O-acylisourea but more stable and less prone to side reactions. This active ester then readily reacts with the amine to yield the amide.

Figure 1: Simplified workflow for EDCI-mediated amide coupling.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound using EDCI and HOBt.

Materials:

-

Monomethyl terephthalate

-

tert-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel) or recrystallization

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add monomethyl terephthalate (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq).

-

Amine and Base Addition: Add tert-butylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by either silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| Monomethyl terephthalate | 1.0 eq | Limiting reagent |

| tert-Butylamine | 1.1 eq | A slight excess ensures complete consumption of the starting acid. |

| EDCI·HCl | 1.2 eq | Activates the carboxylic acid for amidation. |

| HOBt | 1.2 eq | Suppresses side reactions and minimizes racemization. |

| DIPEA | 2.0 eq | A non-nucleophilic base to neutralize the HCl salt of EDCI and the protonated amine. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. |

Method B: Acyl Chloride-Mediated Amidation

This classical two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide.

Mechanistic Rationale: Activation via Acyl Chloride Formation

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid into an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines.

The reaction of the acyl chloride with the amine is a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 2: Two-step synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate

Materials:

-

Monomethyl terephthalate

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of anhydrous DMF

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend monomethyl terephthalate (1.0 eq) in anhydrous toluene or DCM.

-

Addition of Reagents: Add a catalytic amount of anhydrous DMF (a few drops). Then, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

-

Isolation of Acyl Chloride: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude Methyl 4-(chloroformyl)benzoate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude Methyl 4-(chloroformyl)benzoate from Step 1

-

tert-Butylamine

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Dilute aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the crude Methyl 4-(chloroformyl)benzoate in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography as described in Method A to afford pure this compound.[1]

| Parameter | Condition | Rationale |

| Step 1 | ||

| Thionyl Chloride | 1.5-2.0 eq | Excess ensures complete conversion of the carboxylic acid. |

| Catalyst | Catalytic DMF | Accelerates the formation of the acyl chloride. |

| Temperature | Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. |

| Step 2 | ||

| Base (Et₃N) | 1.2 eq | Scavenges the HCl produced during the reaction. |

| Temperature | 0 °C to Room Temp. | Controls the initial highly exothermic reaction. |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Physical Appearance | White to off-white solid |

| Melting Point | 134-135 °C[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-8.05 (d, 2H, Ar-H), 7.75-7.85 (d, 2H, Ar-H), 6.0 (s, 1H, NH), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).

-

IR (KBr, cm⁻¹): ~3330 (N-H stretch), ~1720 (C=O ester stretch), ~1640 (C=O amide stretch), ~1610, 1500 (aromatic C=C stretch).

Safety Considerations

-

Thionyl chloride and acyl chlorides are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Amines such as tert-butylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.

-

Solvents like DMF, DCM, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound can be reliably achieved through either direct amide coupling or an acyl chloride-mediated pathway. The direct coupling method offers operational simplicity, while the acyl chloride route provides a highly reactive intermediate suitable for rapid amide formation. The choice of method will depend on the specific requirements of the synthesis. The protocols and data presented in this guide provide a solid foundation for the successful and safe production of this important chemical intermediate in a research setting.

References

- Royal Society of Chemistry. (2017). Supplementary Information: Transition metal-free C–H amidation of aldehydes with N-chloroamines in aqueous medium.

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health.[3]

-

PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.[1]

Sources

An In-Depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate

Introduction

Methyl 4-(tert-butylcarbamoyl)benzoate is a chemical compound with the linear formula C13H17O3N1. It belongs to the class of benzoate esters and is characterized by a methyl ester group and a tert-butylcarbamoyl group attached to a benzene ring at the para position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical agents and other specialty chemicals. The presence of the bulky tert-butyl group and the hydrogen-bonding capabilities of the amide functionality impart specific physicochemical properties that are leveraged in various applications. This guide provides a comprehensive overview of its synthesis, properties, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | |

| Molecular Weight | 235.28 g/mol | |

| CAS Number | 67852-98-6 | |

| Physical Form | Solid | |

| Purity | 98% | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common and logical synthetic route involves the amidation of a terephthalic acid monomethyl ester derivative.

Conceptual Synthesis Workflow

The overall synthetic strategy is based on the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. In this case, the carboxylic acid moiety is provided by a terephthalate derivative, and the amine is tert-butylamine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

Terephthalic acid monomethyl ester chloride

-

tert-Butylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve terephthalic acid monomethyl ester chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of tert-butylamine (1.05 eq).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the starting acid chloride.

-

Anhydrous Solvent: Ensures that the solvent does not compete with the amine in reacting with the acid chloride.

-

Triethylamine (Base): Acts as a scavenger for the hydrochloric acid (HCl) by-product of the reaction, driving the equilibrium towards product formation.

-

Aqueous Washes: The HCl wash removes any unreacted triethylamine, while the NaHCO3 wash removes any unreacted starting acid. The brine wash helps to remove residual water from the organic layer.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (para-substituted pattern), the methyl ester protons, and the tert-butyl protons. The amide N-H proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methyl ester carbon, and the carbons of the tert-butyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and aromatic C-H stretches. |

Applications in Drug Discovery and Development

The carbamate functional group is a significant structural motif in a variety of therapeutic agents.[1] Carbamate derivatives have found applications as anticonvulsants, and in the treatment of Hepatitis C.[1] The tert-butyl group in this compound provides steric bulk, which can be exploited to modulate the binding of a molecule to its biological target.

The bifunctional nature of this molecule, possessing both an ester and a secondary amide, makes it a versatile building block for creating more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with other amines.

For instance, substituted benzoates have been explored as potent and selective EP4 antagonists, which have potential applications in treating conditions like arthritis pain.[2] The structural features of this compound make it a candidate for inclusion in libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Wear protective gloves.[3]

-

Eye Protection: Safety glasses with side-shields or goggles are required.[4]

-

Lab Coat: A lab coat should be worn to protect from skin contact.

-

Respiratory Protection: If working with the solid in a way that generates dust, or if heating the compound, a respirator may be necessary.[3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably a chemical fume hood.[3]

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, relying on standard organic chemistry transformations. The presence of multiple functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. As with all chemical reagents, proper safety precautions must be observed during its handling and use. This guide provides the foundational knowledge for researchers and scientists to confidently and safely incorporate this compound into their research and development workflows.

References

-

Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]

-

The Good Scents Company. methyl 4-tert-butyl benzoate, 26537-19-9. Retrieved from [Link]

-

PharmaCompass.com. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

NIST. Methyl 4-tert-butylbenzoate. Retrieved from [Link]

-

ResearchGate. Methyl 4-methylbenzoate. Retrieved from [Link]

-

Chemsrc. CAS#:120158-08-9 | methyl 4-((tert-butoxycarbonyl)carbamoyl)benzoate. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PubMed Central - NIH. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

-

PubMed Central - NIH. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

- Google Patents. CN107311868A - A method for preparing methyl p-tert-butylbenzoate.

-

PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of Methyl 4-(tert-butylcarbamoyl)benzoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and bioavailability. This technical guide focuses on Methyl 4-(tert-butylcarbamoyl)benzoate (CAS No. 67852-98-6), a compound of interest in organic synthesis and medicinal chemistry. A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this specific molecule.

Therefore, this guide is structured to empower the researcher with the foundational knowledge and practical tools necessary to predict and experimentally determine the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing solubility, provide a qualitative prediction of its solubility profile, and offer a detailed, field-proven experimental protocol for accurate quantitative measurement.

Compound Profile: this compound

Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 67852-98-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Physical Form | Solid | |

| Purity | 98% | |

| Storage | Sealed in dry, room temperature |

The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Ring: A non-polar feature that favors interactions with other aromatic or non-polar solvents.

-

Ester Group (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

-

Amide Group (-CONH-): A highly polar group that can both donate and accept hydrogen bonds.

-

Tert-butyl Group (-C(CH₃)₃): A bulky, non-polar (lipophilic) group.

The presence of both polar (amide, ester) and non-polar (aromatic ring, tert-butyl) regions suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[2][3] The total cohesive energy of a substance is divided into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.[2]

While the experimental determination of HSP for a new compound is ideal, group contribution methods can be employed to estimate these parameters based on the molecular structure.[2][4][5] These methods assign specific values to the different functional groups within the molecule to calculate the overall HSP.

Predicted Solubility Profile of this compound

In the absence of experimentally determined HSP values, we can make qualitative predictions based on the structural features of this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amide and ester groups can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Medium | The polar nature of these solvents will interact favorably with the polar amide and ester functionalities of the solute. |

| Non-Polar Aromatic | Toluene, Benzene | Medium to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents offer a balance of polarity and are generally good solvents for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to Low | The ether oxygen can act as a hydrogen bond acceptor for the amide proton, but the overall non-polar character of the solvent may limit high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the amide and ester groups will make the compound poorly soluble in these non-polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive, quantitative solubility data, a robust experimental method is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

The Shake-Flask Method: Step-by-Step Protocol

This protocol provides a reliable procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Preparation of the Saturated Solution: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7] b. Seal the vials tightly to prevent solvent evaporation.

2. Equilibration: a. Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[7] This time may need to be optimized for very sparingly soluble compounds.

3. Phase Separation: a. After equilibration, cease agitation and allow the vials to stand undisturbed for a period (e.g., 18-24 hours) to allow the undissolved solid to sediment.[7] b. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

4. Quantification of the Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9][10][11] c. Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison and interpretation.

Table for Experimental Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Hexane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. Kinam Park. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Wohlert, J., & Prahl, M. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Journal of Coatings Technology and Research, 15(5), 1085–1096.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

- Zhang, Y., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 11(4), 253.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

International Journal of Pharmaceutical Sciences. (2023). Determination Of Saturated Solubility Of Cyclobenzaprine HCL Using UV Visible Spectrophotometer. [Link]

-

NIH. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]

Sources

- 1. This compound | 67852-98-6 [sigmaaldrich.com]

- 2. kinampark.com [kinampark.com]

- 3. kinampark.com [kinampark.com]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

- 11. ijpsjournal.com [ijpsjournal.com]

Navigating the Safety Profile of Methyl 4-(tert-butylcarbamoyl)benzoate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for CAS 67852-98-6.

Foreword: Understanding the Compound and the Scope of this Guide

Methyl 4-(tert-butylcarbamoyl)benzoate is a chemical intermediate utilized in complex organic synthesis, a field pivotal to drug discovery and materials science. As with any reactive chemical, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research. This guide provides an in-depth analysis of the available safety data for this compound (CAS No. 67852-98-6), designed to empower researchers with the knowledge to manage its risks proactively.

Chemical Identity and Core Hazard Classification

A precise understanding of a substance's identity is the foundation of its safe use.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | methyl 4-[(tert-butylamino)carbonyl]benzoate |

| CAS Number | 67852-98-6 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Physical Form | Solid[1] |

The globally harmonized system (GHS) provides a clear, immediate understanding of the primary hazards associated with this compound.

| GHS Classification | Hazard Statement | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation[1] |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation[1] |

These classifications are communicated visually through the GHS pictogram and signal word.

Signal Word: WARNING [1]

This signal word indicates a less severe, but still significant, hazard level. The combination of the pictogram, signal word, and H-statements provides an immediate, universally understood summary of the risks.

Risk Assessment and Exposure Control

Effective risk management hinges on a clear workflow for assessing potential exposure and implementing appropriate controls. The primary routes of exposure for a solid chemical of this nature are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The principle of causality dictates that the most effective way to prevent exposure is to control the hazard at its source.

-

Chemical Fume Hood: All manipulations of this compound that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.

-

Ventilated Balance Enclosure (VBE): For high-precision weighing of the solid, a VBE provides a localized, controlled environment that prevents the escape of fine particulates into the laboratory atmosphere.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against dust or splashes.[2]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or its containers. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A standard laboratory coat must be worn, fully buttoned, with sleeves extended to the wrist. For larger-scale operations or where significant dust generation is unavoidable, additional protective clothing may be necessary.

Safe Handling, Storage, and Disposal Protocols

A self-validating safety system relies on protocols that are clear, logical, and consistently applied.

Handling Protocol

-

Preparation: Before handling, confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.

-

Area Designation: Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.

-

Dispensing: Avoid creating dust. Use spatulas to handle the solid material. If transferring from a larger container, do so slowly and carefully.

-

Post-Handling: After handling, thoroughly wipe down the designated area with an appropriate solvent (e.g., isopropanol or ethanol) and then decontaminate with soap and water. Wash hands thoroughly, even after removing gloves.

-

Hygiene: Do not eat, drink, or smoke in laboratory areas.[3]

Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.

-

Environment: Store in a cool, dry, well-ventilated area away from incompatible materials. The recommended storage condition is sealed in a dry environment at room temperature.[1]

-

Incompatibilities: While specific reactivity data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.

Disposal Protocol

All chemical waste must be handled in accordance with local, state, and federal regulations.

-

Waste Classification: this compound waste should be classified as hazardous chemical waste.

-

Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in general trash.

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

First-Aid Measures

The following protocols are based on best practices for chemicals classified as H302, H315, and H319.

-

In Case of Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.

-

Remove contact lenses if present and easy to do so. Continue rinsing.

-

Seek immediate medical attention.[2]

-

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area with soap and plenty of water for at least 15 minutes.

-

Seek medical attention if irritation develops or persists.

-

-

In Case of Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Ingestion (Swallowing):

-

Rinse the mouth with water. Do NOT induce vomiting.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention. Call a poison control center or doctor.[2]

-

Accidental Release and Firefighting

-

Spill Response:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control: Prevent further dust dispersal.

-

Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal. Avoid generating dust. Clean the spill area with a wet cloth or paper towels, and dispose of cleaning materials as hazardous waste.

-

-

Firefighting Measures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors.[2]

-

Toxicological and Physical Properties: The Data Landscape

As previously stated, detailed toxicological and physical property data for this compound is not widely published. The hazard classifications (H302, H315, H319) are the primary authoritative data points. For context, properties of a structurally related compound, Methyl 4-tert-butylbenzoate (CAS 26537-19-9), are provided below but must not be assumed to be identical for the target compound.

| Property (of Methyl 4-tert-butylbenzoate) | Value | Source |

| Physical Form | Liquid | [4] |

| Boiling Point | 122-124 °C @ 9 mmHg | [5] |

| Density | 0.995 g/mL at 25 °C | [5] |

| Flash Point | > 113 °C (> 230 °F) | [6] |

| Solubility | Slightly soluble in water; miscible with ethanol | [4] |

The lack of comprehensive data underscores the importance of adhering to the precautionary principle: treat the compound with the respect due to its known hazards and handle it with the robust controls outlined in this guide.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its known hazards and the diligent application of safety protocols. While data gaps exist, the established GHS classifications provide a solid foundation for risk assessment and control. By implementing the engineering controls, PPE requirements, and handling procedures detailed in this guide, researchers can confidently and safely explore the synthetic utility of this compound, advancing the frontiers of science while upholding the highest standards of laboratory safety.

References

A consolidated list of sources referenced in this guide.

- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS-MedChemExpress. (2022-11-16). MedChemExpress. Retrieved January 21, 2026.